molecular formula C21H17N3OS B2363033 N-(4-(4-(1-Naphthylamino)-3,5-thiazolyl)phenyl)ethanamide CAS No. 797795-87-0

N-(4-(4-(1-Naphthylamino)-3,5-thiazolyl)phenyl)ethanamide

Cat. No.: B2363033
CAS No.: 797795-87-0
M. Wt: 359.45
InChI Key: CZEYHAXFEFMROS-UHFFFAOYSA-N
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Description

N-(4-(4-(1-Naphthylamino)-3,5-thiazolyl)phenyl)ethanamide is a complex organic compound that features a naphthylamino group, a thiazolyl group, and a phenyl group linked to an ethanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(1-Naphthylamino)-3,5-thiazolyl)phenyl)ethanamide typically involves multi-step organic reactions. One common method includes the initial formation of the thiazole ring, followed by the introduction of the naphthylamino group and the phenyl group. The final step involves the acylation of the amine group to form the ethanamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-(1-Naphthylamino)-3,5-thiazolyl)phenyl)ethanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthylamino-thiazole derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(4-(4-(1-Naphthylamino)-3,5-thiazolyl)phenyl)ethanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which N-(4-(4-(1-Naphthylamino)-3,5-thiazolyl)phenyl)ethanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-(4-(1-Naphthylamino)-3,5-thiazolyl)phenyl)ethanamide include:

  • N-phenyl-1-naphthylamine
  • 1-Naphthylamine derivatives
  • Thiazole-based compounds

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[4-[2-(naphthalen-1-ylamino)-1,3-thiazol-4-yl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c1-14(25)22-17-11-9-16(10-12-17)20-13-26-21(24-20)23-19-8-4-6-15-5-2-3-7-18(15)19/h2-13H,1H3,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEYHAXFEFMROS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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